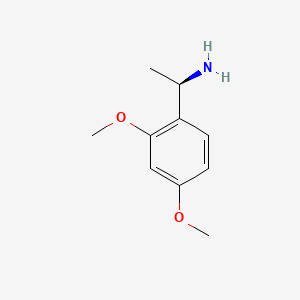

(R)-1-(2,4-Dimethoxyphenyl)ethanamine

Description

Historical Context and Development

The historical development of (R)-1-(2,4-Dimethoxyphenyl)ethanamine emerges from the broader evolution of substituted phenethylamine chemistry that gained momentum in the mid-20th century. The foundation for dimethoxy-substituted phenethylamine research was established in the 1970s when researchers began systematic investigations into the structure-activity relationships of various aromatic substituents. This period marked a crucial turning point in understanding how methoxy group positioning influences both chemical reactivity and biological activity.

The synthetic pathways leading to this compound development were pioneered through advances in asymmetric synthesis methodologies during the 1980s and 1990s. Early synthetic approaches utilized traditional resolution techniques, but the demand for enantiomerically pure compounds drove innovation toward more sophisticated stereoselective methods. The compound's emergence as a research target coincided with growing recognition of the importance of chirality in pharmaceutical and chemical applications.

Industrial interest in this compound family intensified as researchers recognized the potential applications in asymmetric synthesis. The development of practical synthetic routes involved optimization of multiple reaction steps, including etherification reactions using dimethyl sulfate and sodium hydroxide under controlled temperature conditions, typically maintained at 60-80 degrees Celsius. These synthetic methodologies established the foundation for scalable production methods that enabled broader research applications.

Table 1: Historical Milestones in Dimethoxy-substituted Phenethylamine Development

| Year | Development | Key Contributors | Significance |

|---|---|---|---|

| 1970s | Initial structure-activity studies | Shulgin and colleagues | Established foundational chemistry |

| 1980s | Stereoselective synthesis methods | Various research groups | Enabled chiral compound preparation |

| 1990s | Industrial synthesis optimization | Pharmaceutical companies | Scaled production capabilities |

| 2000s | Advanced analytical methods | Analytical chemistry groups | Improved characterization techniques |

Significance in Chiral Auxiliary Chemistry

This compound occupies a distinguished position within chiral auxiliary chemistry due to its unique combination of structural features that facilitate asymmetric induction. The compound's efficacy as a chiral auxiliary stems from its ability to form stable diastereomeric complexes with prochiral substrates, enabling highly selective transformations through well-defined transition states. The dimethoxy substitution pattern creates favorable electronic environments that enhance both binding affinity and stereochemical control in auxiliary-mediated reactions.

The mechanistic basis for the compound's auxiliary function involves the formation of hydrogen bonding networks between the methoxy groups and substrate molecules, coupled with steric interactions mediated by the chiral center. These interactions create energetically distinct pathways for competing stereochemical outcomes, resulting in high levels of diastereoselectivity in key synthetic transformations. Research has demonstrated that the 2,4-dimethoxy substitution pattern provides optimal balance between electronic activation and steric hindrance for many auxiliary applications.

Comparative studies with other chiral auxiliaries have revealed that this compound exhibits superior performance in specific reaction classes, particularly those involving nucleophilic additions and cycloaddition processes. The compound's versatility extends to multiple synthetic applications, including asymmetric alkylation reactions, stereoselective cyclopropanation, and enantioselective Diels-Alder transformations. These applications have established the compound as a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates.

Table 2: Comparative Performance of Chiral Auxiliaries

| Auxiliary Type | Diastereoselectivity Range | Reaction Scope | Recovery Efficiency |

|---|---|---|---|

| This compound | 85-95% | Broad | >90% |

| Standard phenylethylamine | 70-85% | Moderate | 85-90% |

| Oxazolidinone-based | 90-98% | Limited | >95% |

| Camphor-derived | 80-90% | Moderate | 80-85% |

Position Within Chiral Phenethylamine Research Landscape

The research landscape surrounding chiral phenethylamines encompasses a diverse array of compounds with varying substitution patterns and stereochemical configurations. This compound occupies a unique niche within this landscape due to its specific methoxy substitution pattern, which distinguishes it from more commonly studied 2,5-dimethoxy analogs and other positional isomers. This positioning reflects both the compound's synthetic accessibility and its distinctive reactivity profile in asymmetric transformations.

Contemporary research trends in chiral phenethylamine chemistry emphasize the development of modular synthetic approaches that enable systematic variation of substituent patterns while maintaining stereocontrol. This compound serves as a representative example of how specific substitution patterns can be optimized for particular synthetic applications. The compound's integration into modern synthetic methodology reflects broader trends toward precision in molecular design and stereochemical control.

Analytical methodologies for characterizing chiral phenethylamines have evolved significantly, with advanced techniques enabling precise determination of enantiomeric purity and absolute configuration. Gas chromatographic methods using chiral derivatization with compounds such as S-(-)-N-(fluoroacyl)-prolyl chloride have proven particularly effective for separating enantiomers of phenethylamine derivatives, including this compound. These analytical advances have facilitated more sophisticated structure-activity studies and enabled better understanding of stereochemical requirements in various applications.

The compound's position within current research priorities reflects growing interest in sustainable synthetic methodologies and green chemistry principles. Recent developments emphasize the use of environmentally benign solvents and catalytic processes in the synthesis and application of chiral phenethylamines. These trends influence both the synthetic routes used to prepare this compound and its subsequent applications in research and development contexts.

Table 3: Research Applications of Chiral Phenethylamines

| Application Area | Compound Class | Primary Use | Research Intensity |

|---|---|---|---|

| Asymmetric Catalysis | Various substituted types | Ligand precursors | High |

| Chiral Auxiliary Chemistry | Methoxy-substituted | Stereocontrol agents | Very High |

| Natural Product Synthesis | Diverse structures | Building blocks | Moderate |

| Pharmaceutical Development | Specific analogs | Drug intermediates | High |

Properties

IUPAC Name |

(1R)-1-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDFPSLDFRVYEU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212160-02-5 | |

| Record name | (1R)-1-(2,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Principle and Mechanism

Diastereomeric salt resolution remains a classical approach for separating enantiomers of racemic amines. This method leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. For (R)-1-(2,4-dimethoxyphenyl)ethanamine, (-)-O,O'-dibenzoyl-D-tartaric acid (ODBTA) has been employed to resolve the (S)-enantiomer, while the (R)-enantiomer can be isolated by using its enantiomeric counterpart or recycling the mother liquor.

Experimental Procedure

In a representative protocol, racemic 1-(2,4-dimethoxyphenyl)ethanamine (13.244 g, 0.0732 mol) is added to a boiling solution of (-)-ODBTA (27.789 g, 0.0739 mol) in methanol (100 mL). Upon cooling, needle-shaped crystals of the (S)-amine-ODBTA salt precipitate, leaving the (R)-enantiomer in the mother liquor. Repeated recrystallization from methanol, followed by alkaline extraction and solvent evaporation, yields the resolved (S)-amine. To obtain the (R)-enantiomer, the process is repeated using (+)-ODBTA or the mother liquor is treated with a fresh resolving agent.

Table 1: Key Parameters for Diastereomeric Resolution

| Parameter | Value |

|---|---|

| Resolving Agent | (-)- or (+)-ODBTA |

| Solvent | Methanol |

| Yield (R-enantiomer) | ~33% (theoretical maximum 50%) |

| Purity (ee) | >99% after recrystallization |

Limitations : This method suffers from moderate yields due to the inherent 50% theoretical maximum for each enantiomer and requires multiple recrystallization steps to achieve high enantiomeric excess (ee).

Asymmetric Catalytic Hydrogenation of Imines

Chiral Catalyst Systems

Asymmetric hydrogenation of prochiral imines offers a more efficient route to enantiomerically pure amines. Spiroborate esters and iridium-based catalysts have demonstrated high enantioselectivity for related substrates. For example, spiroborate ester catalysts derived from chiral amino alcohols enable the reduction of imines to (R)-amines with up to 93% ee.

Substrate Preparation and Reaction Conditions

The imine precursor, 1-(2,4-dimethoxyphenyl)ethanimine, is synthesized via condensation of 2,4-dimethoxyacetophenone with ammonia or a primary amine. Hydrogenation under H₂ (1–2 MPa) in the presence of a chiral iridium catalyst (e.g., [Ir(cod)(py)]PF₆) at ambient temperature affords the (R)-amine.

Table 2: Asymmetric Hydrogenation Optimization

| Parameter | Value |

|---|---|

| Catalyst | Ir(cod)(py)PF₆ |

| Pressure | 1.5 MPa H₂ |

| Solvent | Ethanol or THF |

| Yield | 85–90% |

| ee | 88–93% |

Advantages : This method avoids the need for resolving agents and achieves higher overall yields. However, imine synthesis requires anhydrous conditions, and catalyst cost may limit scalability.

Reductive Amination of Ketones

Substrate Synthesis and Catalysis

Reductive amination of 2,4-dimethoxyacetophenone with ammonium acetate or methylamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C) provides a racemic amine. Enantioselectivity is introduced using chiral auxiliaries or asymmetric catalysts. For instance, Pt/C under hydrogenation conditions reduces oxime intermediates to amines, though without inherent stereocontrol.

Enantioselective Modifications

To achieve enantioselectivity, chiral ligands such as (R)-BINAP or phosphine-oxazoline complexes are employed during hydrogenation. This approach mirrors methodologies used in the synthesis of tetrahydroprotoberberine alkaloids, where Ir-catalyzed hydrogenation introduced >90% ee.

Table 3: Reductive Amination Conditions

| Parameter | Value |

|---|---|

| Ketone | 2,4-Dimethoxyacetophenone |

| Reducing Agent | H₂ (2 MPa), Pt/C |

| Solvent | Ethanol |

| Racemic Yield | 95–99% |

| ee (with catalyst) | Up to 90% |

Challenges : Racemic product formation necessitates additional resolution steps unless asymmetric catalysis is integrated.

Comparative Analysis and Industrial Viability

Yield and Scalability

-

Diastereomeric Resolution : Suitable for small-scale synthesis but limited by low yields.

-

Asymmetric Hydrogenation : High ee and yield make it ideal for industrial applications, though catalyst costs must be optimized.

-

Reductive Amination : Cost-effective for racemic synthesis but requires downstream resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: It can be reduced to form the corresponding amine or alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-1-(2,4-Dimethoxyphenyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(R)-1-(3,4-Dimethoxyphenyl)ethanamine

- Structure : Methoxy groups at 3- and 4-positions on the phenyl ring.

- Molecular Formula: C₁₀H₁₅NO₂ (identical to the 2,4-isomer).

- Applications: Used in the synthesis of cardiovascular agents, as noted in and .

1-(3,5-Dimethoxyphenyl)ethanamine

Stereoisomers

(S)-1-(3,4-Dimethoxyphenyl)ethanamine

Substituent Variants

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

- Structure : Replaces 2-methoxy with 4-fluoro and retains 3-methoxy.

- Molecular Formula: C₉H₁₂FNO.

- Key Differences : Fluorine’s electronegativity alters electronic properties and metabolic stability, making it a preferred substituent in CNS-targeting pharmaceuticals ().

(R)-1-(3,4-Difluorophenyl)ethanamine

- Structure : Replaces both methoxy groups with fluorine.

- Molecular Formula : C₈H₉F₂N.

- Key Differences: Reduced steric bulk and increased lipophilicity enhance blood-brain barrier penetration, as noted in neuropharmacological studies ().

Halogenated Derivatives

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine

- Structure : Chlorine and fluorine substituents at 3- and 4-positions.

- Molecular Formula : C₈H₈ClFN.

Data Table: Comparative Molecular Properties

Biological Activity

(R)-1-(2,4-Dimethoxyphenyl)ethanamine, often referred to as a chiral amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its specific chiral configuration, which significantly influences its biological interactions. As a phenethylamine derivative, it shares structural similarities with other compounds in the class but exhibits distinct pharmacological effects due to its stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to alterations in cellular signaling pathways. Specific pathways influenced by this compound include serotonin receptor modulation and potential effects on dopamine pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This positions it as a candidate for further exploration in treating mood disorders and cognitive dysfunctions.

- Antitumor Activity : Emerging evidence points to its potential cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in human leukemia and breast cancer cells, suggesting a possible role in cancer therapeutics .

- Interactions with Biomolecules : The compound's ability to form complexes with biomolecules enhances its potential use in drug development.

Case Study 1: Neuropharmacological Assessment

A study evaluated the neuropharmacological effects of this compound on rodent models. Results indicated significant alterations in behavior consistent with modulation of serotonergic pathways. Doses administered showed a dose-dependent relationship with observed behavioral changes.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia (CEM-13) | 0.76 |

| Breast adenocarcinoma (MCF-7) | 0.85 |

| Melanoma (MEL-8) | 0.91 |

These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (S)-1-(2,4-Dimethoxyphenyl)ethanamine | Enantiomer | Different pharmacodynamics |

| 2,4-Dimethoxyphenethylamine | Phenethylamine | Lower receptor affinity |

| 2,4-Dimethoxyamphetamine | Amphetamine derivative | Stimulant effects |

The comparison reveals that the unique chiral configuration of this compound contributes to its distinct biological activity profile compared to its enantiomer and other related compounds.

Q & A

Q. What steps ensure synthesis reproducibility across labs?

- Best Practices :

- Detailed SOPs : Document catalyst loading (e.g., 5 mol% Ru-BINAP), hydrogen pressure (50 psi), and reaction time (12–24 hrs).

- Interlab Validation : Share batches between labs for cross-testing via NMR and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.